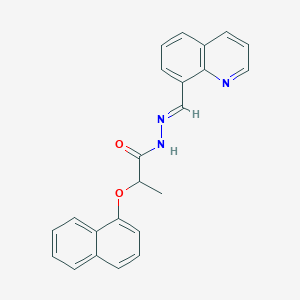
N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide” is a chemical compound. The name suggests that it contains a benzamide group, which is a common functional group in pharmaceutical drugs . It also contains a nitro group, which is often used in explosives and pharmaceuticals, and a chloro group, which is used in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzamide and nitro groups .Chemical Reactions Analysis
This compound would likely undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the chlorine atom could be substituted with another group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide is not fully understood. However, several studies have suggested that this compound exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. For instance, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential anti-inflammatory activity. Furthermore, this compound has been shown to possess antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide in lab experiments is its high potency and selectivity towards its biological targets. Moreover, this compound exhibits low toxicity towards normal cells, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can hinder its bioavailability and efficacy.
Direcciones Futuras
Several future directions can be explored to further understand the potential therapeutic applications of N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide. One of the possible directions is to investigate the molecular mechanism of this compound in inhibiting the activity of PKC and other signaling pathways involved in cell growth and proliferation. Moreover, the development of novel formulations and delivery systems can enhance the bioavailability and efficacy of this compound. Furthermore, the evaluation of this compound in pre-clinical and clinical studies can provide valuable insights into its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis of this compound involves the reaction of 5-chloro-2,4-dimethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base. This compound exhibits potent antitumor, anti-inflammatory, and antibacterial activities by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. The future directions for this compound include investigating its molecular mechanism, developing novel formulations and delivery systems, and evaluating its safety and efficacy in pre-clinical and clinical studies.
Métodos De Síntesis
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide involves the reaction of 5-chloro-2,4-dimethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the two reactants, resulting in the formation of this compound. The purity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. Several studies have reported that this compound exhibits potent antitumor activity by inhibiting the growth of cancer cells. In addition, this compound has been shown to possess anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-8-14(23-2)12(7-11(13)16)17-15(19)9-3-5-10(6-4-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVWZDYTMOFFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

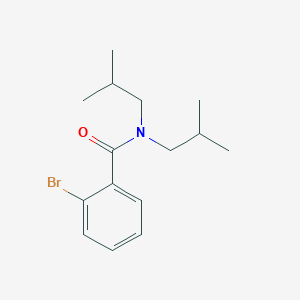
![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
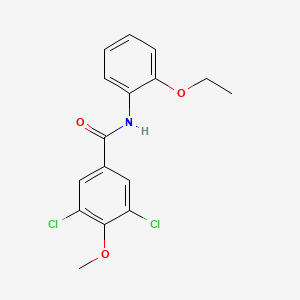
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)
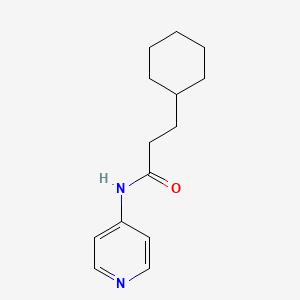

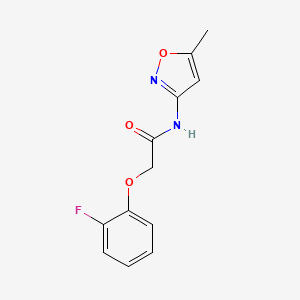
![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)

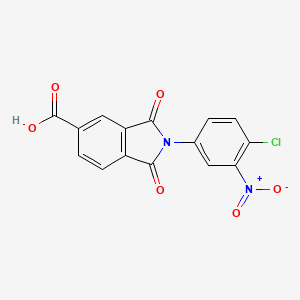
![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)
